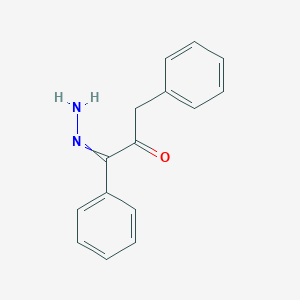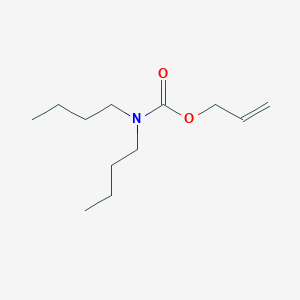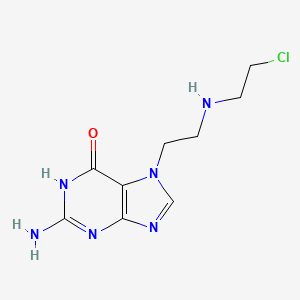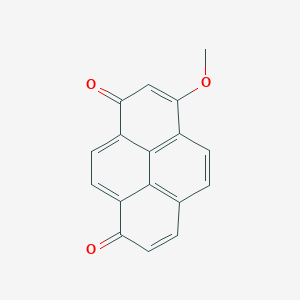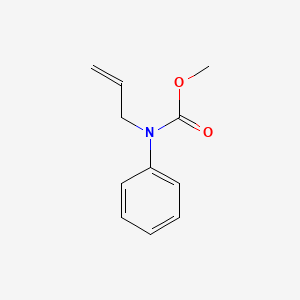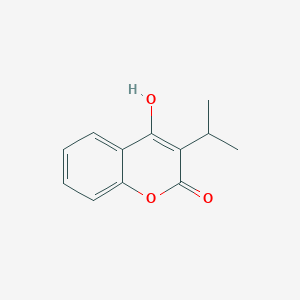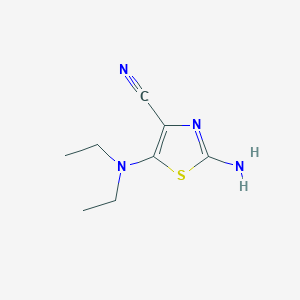
1-Ethenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenylquinolin-2(1H)-one can be synthesized through various synthetic routes. One common method involves the reaction of 2-quinolinone with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can yield 1-ethenyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-Ethenyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethenylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-ethenylquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1-Ethenylquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in the treatment of various infections.
Uniqueness: this compound is unique due to its ethenyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
109322-46-5 |
|---|---|
Fórmula molecular |
C11H9NO |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
1-ethenylquinolin-2-one |
InChI |
InChI=1S/C11H9NO/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)13/h2-8H,1H2 |
Clave InChI |
QUBIIJHQDMXROU-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C(=O)C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


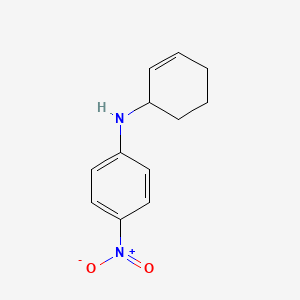

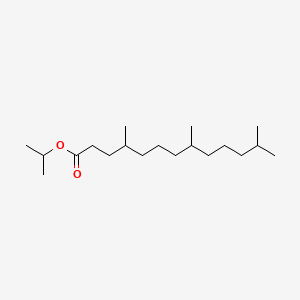

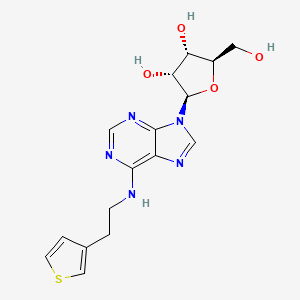
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
